molecular formula C22H19Cl3N2O4S B297580 N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide

Cat. No. B297580
M. Wt: 513.8 g/mol
InChI Key: IIJJEHZOCCLADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide, also known as CD437, is a synthetic retinoid compound that belongs to the family of benzoic acid derivatives. It has been extensively studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a wide range of cancer cell lines, including leukemia, breast, prostate, and lung cancer cells. N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has also been shown to inhibit the growth of cancer cells in animal models.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide involves the activation of retinoid X receptors (RXRs). RXRs are nuclear receptors that play a critical role in regulating cell growth, differentiation, and apoptosis. N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide binds to RXRs and induces conformational changes that lead to the activation of downstream signaling pathways, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has been shown to induce apoptosis in cancer cells through a variety of biochemical and physiological effects. It has been shown to activate caspase-dependent and caspase-independent pathways, leading to the cleavage of key proteins involved in cell survival and growth. N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, while inducing the expression of pro-apoptotic proteins, such as Bax and Bak.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide also has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in some experiments. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has been shown to have some toxicity in animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide. One direction is to further investigate its potential use in cancer treatment. N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide has shown promise in inducing apoptosis in a wide range of cancer cell lines, and further studies could help to identify specific types of cancer that may be particularly responsive to N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide treatment. Another direction is to investigate the use of N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, future studies could focus on improving the solubility and toxicity of N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide, which could increase its potential for use in clinical settings.

Synthesis Methods

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2,4-dichlorobenzyl bromide to form N-(3-chloro-4-methoxyphenyl)-2-(2,4-dichlorobenzyl)aniline. This intermediate is then reacted with phenylsulfonyl chloride and acetic anhydride to produce N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide.

properties

Product Name

N-(3-chloro-4-methoxyphenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide

Molecular Formula

C22H19Cl3N2O4S

Molecular Weight

513.8 g/mol

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H19Cl3N2O4S/c1-31-21-10-9-17(12-20(21)25)26-22(28)14-27(13-15-7-8-16(23)11-19(15)24)32(29,30)18-5-3-2-4-6-18/h2-12H,13-14H2,1H3,(H,26,28)

InChI Key

IIJJEHZOCCLADW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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